molecular formula C22H16FN3O4 B5278330 N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5278330
M. Wt: 405.4 g/mol
InChI Key: BDEVPPWNUIGZHY-XSFVSMFZSA-N
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Description

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitroanilino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of 4-fluoroacetophenone with 4-nitroaniline in the presence of a base such as sodium hydroxide to form the enone intermediate.

    Amidation Reaction: The enone intermediate is then reacted with benzoyl chloride in the presence of a base like pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxides and other oxidized derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, in cancer research, it may inhibit kinases involved in cell signaling pathways, leading to reduced cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Flubendiamide: A compound with a similar structure used as an insecticide.

    Dichloroaniline: An aniline derivative with different substituents but similar core structure.

Uniqueness

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O4/c23-17-8-6-15(7-9-17)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-12-19(13-11-18)26(29)30/h1-14H,(H,24,28)(H,25,27)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEVPPWNUIGZHY-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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